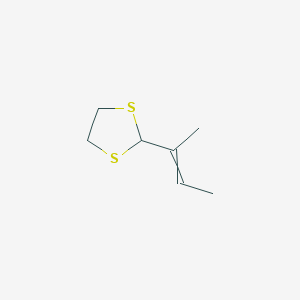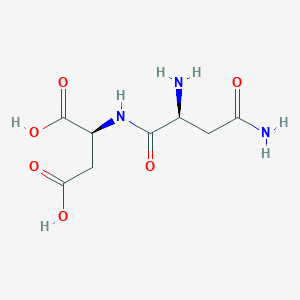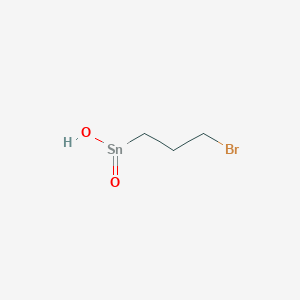![molecular formula C8H8O2S2 B14580057 (3S,3aS)-3,6-dimethyl-3,3a-dihydrothieno[3,2-b]thiophene-2,5-dione CAS No. 61414-32-2](/img/structure/B14580057.png)
(3S,3aS)-3,6-dimethyl-3,3a-dihydrothieno[3,2-b]thiophene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3aS)-3,6-dimethyl-3,3a-dihydrothieno[3,2-b]thiophene-2,5-dione is an organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aS)-3,6-dimethyl-3,3a-dihydrothieno[3,2-b]thiophene-2,5-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3S,3aS)-3,6-dimethyl-3,3a-dihydrothieno[3,2-b]thiophene-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
(3S,3aS)-3,6-dimethyl-3,3a-dihydrothieno[3,2-b]thiophene-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which (3S,3aS)-3,6-dimethyl-3,3a-dihydrothieno[3,2-b]thiophene-2,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Dihydrothieno derivatives: These compounds have similar bicyclic structures but may have different functional groups, affecting their reactivity and uses.
Uniqueness
(3S,3aS)-3,6-dimethyl-3,3a-dihydrothieno[3,2-b]thiophene-2,5-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61414-32-2 |
|---|---|
Molecular Formula |
C8H8O2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
(3S,3aS)-3,6-dimethyl-3,3a-dihydrothieno[3,2-b]thiophene-2,5-dione |
InChI |
InChI=1S/C8H8O2S2/c1-3-5-6(12-7(3)9)4(2)8(10)11-5/h3,5H,1-2H3/t3-,5-/m0/s1 |
InChI Key |
ZKULTHYFYXQYLK-UCORVYFPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C(=C(C(=O)S2)C)SC1=O |
Canonical SMILES |
CC1C2C(=C(C(=O)S2)C)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Bis[(octadecyloxy)carbonyl]benzoate](/img/structure/B14579975.png)
![2-(4-Methoxyphenyl)-5-methylbicyclo[3.2.1]oct-2-en-6-one](/img/structure/B14579980.png)
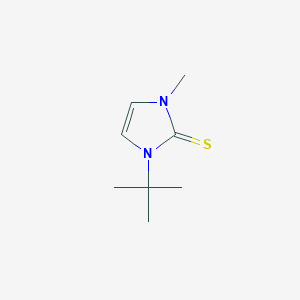

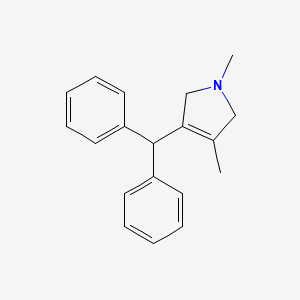
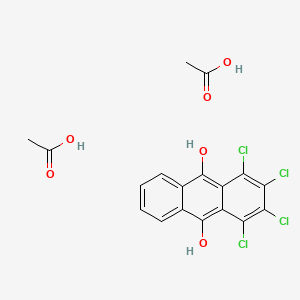
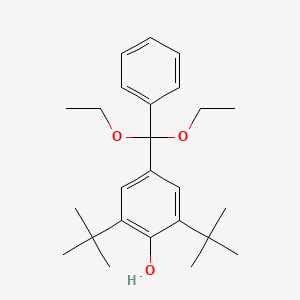
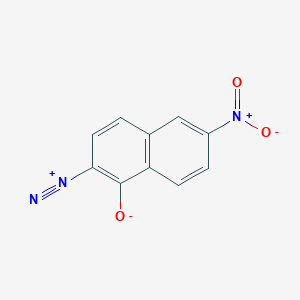
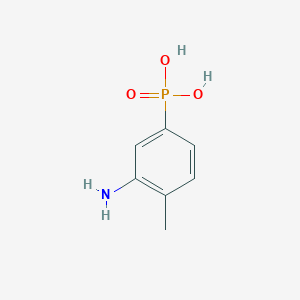
![5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-8,8-dimethyl-](/img/structure/B14580014.png)
![3-[(But-3-en-1-yl)(nitroso)amino]propyl trifluoroacetate](/img/structure/B14580017.png)
